4,4-Difluoropentan-2-amine;hydrochloride
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Overview
Description
4,4-Difluoropentan-2-amine;hydrochloride is a chemical compound with the molecular formula C5H11F2N.HCl. It is a derivative of pentan-2-amine, where two hydrogen atoms on the fourth carbon are replaced by fluorine atoms. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluoropentan-2-amine;hydrochloride typically involves the fluorination of pentan-2-amine. One common method includes the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the fluorinating agent. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4,4-Difluoropentan-2-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form the corresponding amine.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of difluoroketones or difluoroaldehydes.
Reduction: Formation of difluoroamines.
Substitution: Formation of azides or thiols derivatives.
Scientific Research Applications
4,4-Difluoropentan-2-amine;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,4-Difluoropentan-2-amine;hydrochloride involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to easily cross cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound it is being used to synthesize.
Comparison with Similar Compounds
Similar Compounds
4,4-Difluorocyclohexanamine: Another fluorinated amine with similar properties but a different ring structure.
4,4-Difluoropiperidine: A piperidine derivative with two fluorine atoms on the fourth carbon.
Uniqueness
4,4-Difluoropentan-2-amine;hydrochloride is unique due to its linear structure, which provides different steric and electronic properties compared to cyclic analogs. This uniqueness makes it a valuable intermediate in the synthesis of specific pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
4,4-difluoropentan-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11F2N.ClH/c1-4(8)3-5(2,6)7;/h4H,3,8H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOAZWHGLMGEBFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C)(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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